

Application Note: Peptide Coupling Strategies for But-3-en-1-amine Hydrobromide

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Compound of Interest

Compound Name: *but-3-en-1-amine hydrobromide*

CAS No.: 1029033-63-3

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Executive Summary

This guide details the protocols for incorporating **but-3-en-1-amine hydrobromide** (homoallylamine HBr) into peptide backbones. This alkene-functionalized amine is a critical precursor for Peptide Stapling and Macrocyclization via Ring-Closing Metathesis (RCM).

While the alkene handle is chemically robust, the primary challenge lies in the hydrobromide salt form. Improper handling leads to stoichiometric mismatches, incomplete coupling, or racemization of the activated amino acid. This note provides optimized solution-phase and solid-phase (SPPS) protocols to ensure quantitative conversion.

Critical Material Attributes & Handling

Molecule: **But-3-en-1-amine hydrobromide** (

) MW: 152.03 g/mol (Salt) vs. 71.12 g/mol (Free Base)

The "Volatile Amine" Trap

The free base (but-3-en-1-amine) is a low-molecular-weight liquid with significant volatility.

- Risk: Standard extraction protocols (e.g., dissolving the salt in NaOH, extracting into DCM, and evaporating) often result in loss of the amine, leading to poor yields in the subsequent coupling.
- Solution: In-situ neutralization is mandatory. Do not isolate the free base.

The HBr Stoichiometry Factor

Commercial supplies are often the hydrobromide salt (HBr), not the hydrochloride (HCl).

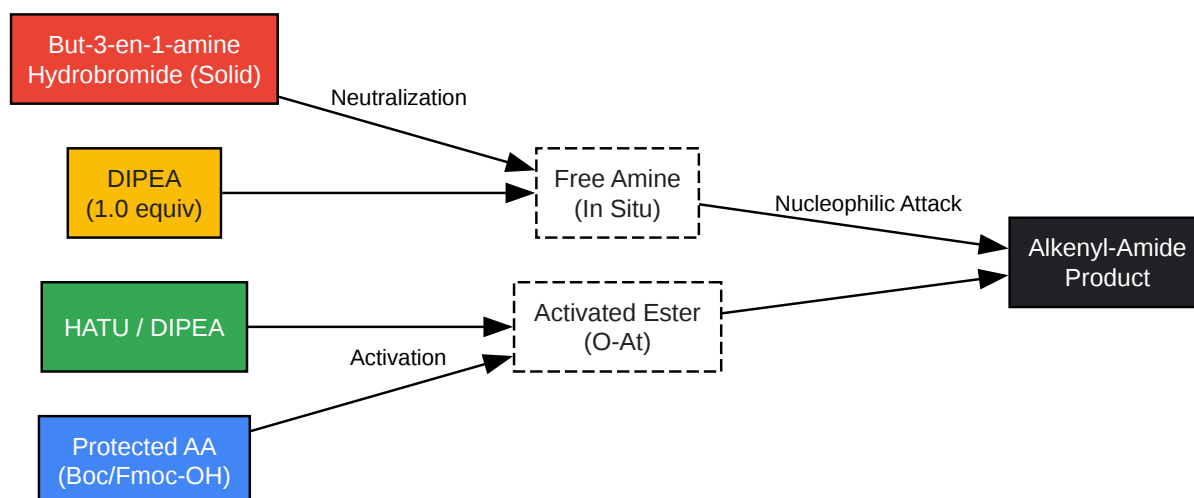
- Impact: HBr is significantly heavier than HCl. Calculations based on generic "amine salt" assumptions often under-dose the reagent.
- Requirement: Use exactly 1.0 equivalent of tertiary base (DIPEA or NMM) solely to neutralize the HBr, in addition to the base required for the coupling reaction.

Strategic Considerations: Coupling Chemistry

For this sterically accessible primary amine, highly reactive reagents like HATU are effective but can be overkill if not managed correctly. We recommend HATU for solution phase to ensure speed, and PyBOP for solid phase to minimize background side reactions.

Reaction Pathway & Logic

The following diagram illustrates the critical "In-Situ Neutralization" workflow required to prevent amine loss.



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Figure 1: Convergent synthesis workflow emphasizing in-situ generation of the volatile free amine.

Protocol 1: Solution-Phase Synthesis (C-Terminal Modification)

Objective: Coupling but-3-en-1-amine to a Boc-protected amino acid (e.g., Boc-Phe-OH) to create a building block for RCM.

Reagents

- Amine: But-3-en-1-amine HBr (1.1 equiv)
- Carboxylic Acid: Boc-AA-OH (1.0 equiv)
- Coupling Agent: HATU (1.1 equiv)
- Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv total)
- Solvent: Anhydrous DMF (Concentration ~0.1 M)

Step-by-Step Procedure

- Activation:
 - In a round-bottom flask, dissolve Boc-AA-OH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
 - Add DIPEA (1.0 equiv) to initiate activation.
 - Checkpoint: Stir for 2–5 minutes. The solution should turn slightly yellow. Long pre-activation is unnecessary with HATU and risks racemization [1].
- Amine Preparation (The "In-Situ" Step):
 - In a separate vial, suspend but-3-en-1-amine HBr (1.1 equiv) in a minimal volume of DMF.

- Add DIPEA (2.0 equiv).
- Note: 1.0 equiv neutralizes the HBr; the remaining 1.0 equiv maintains basic pH for the coupling.
- Observation: The suspension may clear as the free amine is liberated.
- Coupling:
 - Immediately transfer the Amine/DIPEA mixture into the Activated Acid solution.
 - Stir at room temperature for 1–2 hours.
- Monitoring:
 - Monitor via TLC or LC-MS. The consumption of the activated ester is usually rapid (<1 hour).
- Workup (Crucial for Amine Removal):
 - Dilute reaction with Ethyl Acetate.
 - Wash 1: 1M HCl or 5% KHSO₄ (x3). This removes unreacted but-3-en-1-amine and DIPEA.
 - Wash 2: Sat. NaHCO₃ (x2). Removes unreacted acid/HOBt.
 - Wash 3: Brine.
 - Dry over MgSO₄ and concentrate.[\[1\]](#)

Protocol 2: Solid-Phase Peptide Synthesis (Side-Chain Stapling)

Objective: Functionalizing the side chain of a Glutamic Acid (Glu) or Aspartic Acid (Asp) residue on-resin to install the alkene handle.

Context

This is common for creating

stapled peptides where one handle is installed via an unnatural amino acid and the other is installed post-synthetically via this amide coupling [2].

Reagents

- Resin: Peptidyl-resin with orthogonal protection removed (e.g., Glu(O-2-PhiPr)-residue selectively deprotected, or simply coupling to the N-terminus).
- Amine: But-3-en-1-amine HBr (5.0 equiv)
- Coupling Agent: PyBOP (5.0 equiv)
- Base: DIPEA (10.0 equiv)
- Solvent: DMF or NMP.[1][2]

Step-by-Step Procedure

- Resin Preparation:
 - Swell the resin in DMF for 20 minutes.
 - Ensure the target carboxylate group is free (deprotected).
- Cocktail Preparation:
 - Dissolve But-3-en-1-amine HBr (5.0 equiv) and PyBOP (5.0 equiv) in DMF.
 - Add DIPEA (10.0 equiv).
 - Stoichiometry Logic:
 - 5.0 equiv Base for HBr neutralization.
 - 5.0 equiv Base for PyBOP activation.
 - Why PyBOP? PyBOP is preferred over HATU here because it is less prone to capping the N-terminus with guanidinium byproducts if the reaction is slow [3].

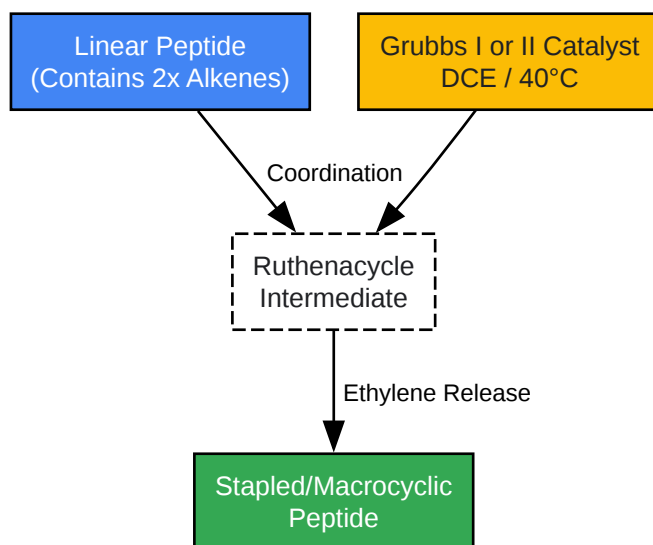
- Reaction:
 - Add the cocktail to the resin.[1]
 - Shake/agitate at room temperature for 2–4 hours.
 - Optimization: For difficult sequences, perform a double coupling (fresh reagents, 2 hours each).
- Washing:
 - Drain and wash with DMF (x5) and DCM (x5).
 - Kaiser Test: Perform a Kaiser test (ninhydrin). Note: Since you are coupling an amine to a carboxylic acid, the standard Kaiser test (which detects free amines) is NOT useful for monitoring conversion directly. You must rely on a cleavage check (micro-cleavage) and LC-MS analysis.

Downstream Utility: Ring-Closing Metathesis (RCM)

Once the but-3-en-1-amine is incorporated, the peptide contains a terminal alkene. When paired with a second alkene (e.g., Allyl-Glycine or another but-3-en-1-amine moiety), RCM can be performed.

Critical Note for RCM: Grubbs' catalysts are deactivated by basic amines and coordinating groups.

- Post-Coupling: Ensure the peptide is fully protected or that any free amines (N-terminus) are protonated (as TFA salts) or protected (Boc/Fmoc) before adding the Ruthenium catalyst [4].



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Figure 2: Downstream application of the installed alkene handle.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield (Solution Phase)	Volatility of free amine.	Do not extract the free amine. Use the in-situ neutralization protocol described in Section 4.
Incomplete Coupling	Insufficient Base (HBr factor).	Verify calculations. Ensure 1.0 equiv of base is allocated specifically for the HBr salt, plus the coupling equivalents.
Racemization of AA	Excess Base / Long Activation.	Use DIPEA (not TEA). Limit pre-activation time of HATU to <2 mins.
Precipitate in Reaction	DIPEA·HBr salt formation.	This is normal in DMF/DCM. It usually does not interfere, but ensure vigorous stirring.
"Fishy" Smell Persists	Excess unreacted amine.	The amine has a distinct odor. If it persists after workup, increase the volume/frequency of the acidic wash (1M HCl).

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